5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine
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Overview
Description
5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine is a chemical compound with the molecular formula C₁₂H₁₄FIN₂O₅ and a molecular weight of 412.15 g/mol . It is a white solid that is soluble in organic solvents such as chloroform, dichloromethane, and methanol . This compound is primarily used as an intermediate in the synthesis of 5’-deoxy-5-fluorouridine .
Biochemical Analysis
Biochemical Properties
It is known that it plays a role in biochemical reactions as an intermediate in the preparation of 5’-deoxy-5-fluorouridine
Temporal Effects in Laboratory Settings
It is known that the thermal decomposition temperature of this compound is above 487.84 K . The decomposition process can be divided into three stages: the first stage is the decomposition of impurities, the mass loss in the second stage may be the sublimation of iodine and thermal decomposition process of the side-group C4H2O2N2F, and the third stage may be the thermal decomposition process of both the groups –CH3 and –CH2OCH2– .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine involves multiple steps. One common method includes the iodination of 5’-deoxy-5-fluorouridine followed by protection of the hydroxyl groups with isopropylidene . The reaction conditions typically involve the use of iodine and a suitable oxidizing agent in an organic solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining the purity of the reagents and controlling the reaction environment to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed .
Scientific Research Applications
5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other fluorinated nucleosides.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies . The molecular targets and pathways involved include the inhibition of thymidylate synthase and the incorporation into DNA and RNA .
Comparison with Similar Compounds
Similar Compounds
5’-Deoxy-5-fluorouridine: A closely related compound used in cancer treatment.
2’,3’-Dideoxy-5-iodouridine: Another similar compound with antiviral properties.
Uniqueness
5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine is unique due to its specific structural modifications, which enhance its stability and solubility in organic solvents. This makes it a valuable intermediate in the synthesis of other nucleoside analogs .
Properties
CAS No. |
61787-10-8 |
---|---|
Molecular Formula |
C₁₂H₁₄FIN₂O₅ |
Molecular Weight |
412.15 |
Synonyms |
5’-Deoxy-5-fluoro-5’-iodo-2’,3’-O-(1-methylethylidene)uridine; |
Origin of Product |
United States |
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